molecular formula C15H10BrClN4OS B12792390 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-9-methanol, 2-bromo-4-(2-chlorophenyl)- CAS No. 62551-41-1

6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-9-methanol, 2-bromo-4-(2-chlorophenyl)-

Cat. No.: B12792390
CAS No.: 62551-41-1
M. Wt: 409.7 g/mol
InChI Key: SCENUYIFDLIXIB-UHFFFAOYSA-N
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Description

6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-9-methanol, 2-bromo-4-(2-chlorophenyl)- is a complex heterocyclic compound. It belongs to the class of thienotriazolodiazepines, which are known for their diverse pharmacological activities. This compound is characterized by its unique structure, which combines a thieno ring, a triazolo ring, and a diazepine ring, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-9-methanol, 2-bromo-4-(2-chlorophenyl)- typically involves multi-step reactions. One common synthetic route starts with the formation of the thieno ring, followed by the introduction of the triazolo and diazepine rings through cyclization reactions. The final steps often involve the bromination and chlorination of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the cyclization and halogenation reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the diazepine ring, potentially converting it to a more saturated form.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of more saturated diazepine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its structure suggests it may interact with enzymes or receptors, making it a candidate for drug discovery.

Medicine

Medicinally, compounds of this class are investigated for their potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties. Research is ongoing to determine its efficacy and safety in clinical settings.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-9-methanol, 2-bromo-4-(2-chlorophenyl)- involves its interaction with specific molecular targets. It is believed to bind to GABA receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects. The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-9-methanol, 2-bromo-4-(2-chlorophenyl)- is unique due to its specific substitution pattern and the combination of bromine and chlorine atoms on the phenyl ring. This structural uniqueness may confer distinct pharmacological properties compared to other similar compounds.

This compound’s unique structure and diverse potential applications make it a valuable subject of study in various scientific fields

Properties

CAS No.

62551-41-1

Molecular Formula

C15H10BrClN4OS

Molecular Weight

409.7 g/mol

IUPAC Name

[4-bromo-7-(2-chlorophenyl)-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-13-yl]methanol

InChI

InChI=1S/C15H10BrClN4OS/c16-11-5-9-14(8-3-1-2-4-10(8)17)18-6-12-19-20-13(7-22)21(12)15(9)23-11/h1-5,22H,6-7H2

InChI Key

SCENUYIFDLIXIB-UHFFFAOYSA-N

Canonical SMILES

C1C2=NN=C(N2C3=C(C=C(S3)Br)C(=N1)C4=CC=CC=C4Cl)CO

Origin of Product

United States

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